An In-Depth Technical Guide to the Synthesis and Characterization of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid
An In-Depth Technical Guide to the Synthesis and Characterization of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid
Foreword
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid, a molecule of interest for researchers in medicinal chemistry and materials science. As a substituted phenoxyacetic acid derivative, this compound holds potential for biological activity and as a versatile building block in organic synthesis. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design. The protocols described herein are designed to be self-validating, with an emphasis on achieving high purity and verifiable structural confirmation.
Strategic Approach to Synthesis
The synthesis of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid is most effectively approached through a three-step sequence commencing with the commercially available 4-bromo-2-methylaniline. This strategy was chosen for its reliance on well-established and scalable reaction classes, ensuring reproducibility. The overall synthetic pathway is depicted below:
Caption: Overall synthetic route for (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid.
The core of this synthetic strategy involves the conversion of an amino group on the aromatic ring into a thiol, which then undergoes nucleophilic substitution. This approach avoids the direct thiolation of a pre-functionalized bromo-toluene derivative, which can be less regioselective and may require harsher reaction conditions.
Detailed Experimental Protocols
Step 1: Synthesis of the Intermediate 4-Bromo-2-methylthiophenol
The initial and most critical step is the conversion of 4-bromo-2-methylaniline to the corresponding thiophenol. This is achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.
Protocol:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-2-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.[1][2] A solution of sodium nitrite (1.1 eq.) in water is then added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using starch-iodide paper.
-
Thiolation: In a separate reaction vessel, prepare a solution of sodium sulfide hydrate (Na₂S·xH₂O, 2.0 eq.) in water. Cool this solution to 10-15 °C. The freshly prepared, cold diazonium salt solution is then added slowly to the sodium sulfide solution. Vigorous nitrogen evolution will be observed. The reaction mixture is then gently warmed to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up and Purification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiophenolate. The crude 4-bromo-2-methylthiophenol will precipitate or can be extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
-
Low-Temperature Diazotization: Diazonium salts are notoriously unstable at higher temperatures, readily decomposing to form phenols and other byproducts. Maintaining a temperature between 0 and 5 °C is crucial for maximizing the yield of the desired diazonium intermediate.[3]
-
Use of Sodium Sulfide: Sodium sulfide serves as the sulfur source for the conversion of the diazonium salt to the thiophenol. The use of a hydrated form is often practical for ease of handling.
-
Acidification: The initial product of the thiolation reaction is the sodium salt of the thiophenol (sodium thiophenolate). Acidification is necessary to protonate this salt and isolate the neutral thiophenol.
Step 2: S-Alkylation to Ethyl (4-bromo-2-methyl-phenylsulfanyl)acetate
The synthesized 4-bromo-2-methylthiophenol is then alkylated using ethyl chloroacetate to introduce the acetic acid ester moiety.
Protocol:
-
Reaction Setup: To a solution of 4-bromo-2-methylthiophenol (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 1.5 eq.).
-
Alkylation: Add ethyl chloroacetate (1.2 eq.) dropwise to the reaction mixture at room temperature. The reaction is then typically heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude ethyl (4-bromo-2-methyl-phenylsulfanyl)acetate, which can be purified by column chromatography.
Causality of Experimental Choices:
-
Base Selection: A base is required to deprotonate the acidic thiol proton, forming the more nucleophilic thiophenolate anion. Potassium carbonate is a mild and effective base for this transformation.
-
Solvent Choice: Polar aprotic solvents like DMF or acetone are ideal as they effectively dissolve the reactants and facilitate the Sₙ2 reaction between the thiophenolate and ethyl chloroacetate.
-
Use of Ethyl Chloroacetate: Ethyl chloroacetate is a common and reactive electrophile for introducing an ethoxycarbonylmethyl group onto a nucleophile.
Step 3: Hydrolysis to (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Protocol:
-
Hydrolysis: Dissolve the ethyl (4-bromo-2-methyl-phenylsulfanyl)acetate (1.0 eq.) in a mixture of ethanol and water. Add an excess of a strong base, such as sodium hydroxide (2.0-3.0 eq.), and heat the mixture to reflux for 1-2 hours.
-
Work-up: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2.
-
Isolation and Purification: The precipitated (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product in high purity.
Causality of Experimental Choices:
-
Base-Catalyzed Hydrolysis: Saponification, or base-catalyzed hydrolysis, is a highly efficient method for converting esters to carboxylic acids.[4][5] The use of excess base drives the reaction to completion.
-
Acidification: Similar to the isolation of the thiophenol, the final product is initially in its carboxylate salt form. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉BrO₂S |
| Molecular Weight | 261.13 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.4 | Doublet | 1H | Ar-H |
| ~7.2 | Doublet of doublets | 1H | Ar-H |
| ~7.0 | Doublet | 1H | Ar-H |
| ~3.6 | Singlet | 2H | -S-CH₂- |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Rationale for Predictions:
-
The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
-
The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
The methylene protons adjacent to the sulfur atom will appear as a singlet.
-
The methyl protons on the aromatic ring will also be a singlet in the aliphatic region.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~138-140 | Ar-C (quaternary) |
| ~130-135 | Ar-CH |
| ~125-130 | Ar-CH |
| ~120-125 | Ar-C (quaternary) |
| ~115-120 | Ar-CH |
| ~35-40 | -S-CH₂- |
| ~18-22 | Ar-CH₃ |
Rationale for Predictions:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
The aromatic carbons will appear in the typical range of 110-140 ppm, with quaternary carbons having distinct chemical shifts from protonated carbons.
-
The methylene and methyl carbons will be observed in the upfield region of the spectrum.
The FTIR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
Predicted FTIR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic) |
| ~1400 | Medium | C-H bend (CH₂) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1100 | Medium | C-S stretch |
| ~800 | Strong | C-H bend (aromatic, out-of-plane) |
Rationale for Predictions:
-
The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid dimer formed in the solid state.[6]
-
Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
-
The C-S stretching vibration is generally weak and can be difficult to assign definitively.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Interpretation |
| 260/262 | Molecular ion peak (M⁺) with characteristic isotopic pattern for one bromine atom. |
| 215/217 | Loss of -COOH group. |
| 182/184 | Loss of -CH₂COOH group. |
| 103 | Toluene fragment. |
Rationale for Predictions:
-
The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[7][8]
-
Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group.[9]
-
Cleavage of the C-S bond is also a likely fragmentation pathway.
Logical Framework for Synthesis and Analysis
The following diagram illustrates the logical flow of the synthesis and characterization process, emphasizing the interconnectedness of each stage.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion and Future Perspectives
This guide has outlined a robust and logical pathway for the synthesis and characterization of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid. The described protocols are based on established chemical principles and are designed to be readily implemented in a standard organic chemistry laboratory. The detailed characterization plan, including predicted spectroscopic data, provides a solid framework for verifying the successful synthesis of the target molecule.
The availability of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid opens avenues for further research. Its structural motifs suggest potential applications in areas such as:
-
Medicinal Chemistry: As an analog of other biologically active phenoxyacetic acids, it could be screened for various pharmacological activities.[10]
-
Materials Science: The presence of a thiol linkage and a carboxylic acid group makes it a candidate for incorporation into polymers or for surface modification of materials.
Future work could involve the optimization of the reaction conditions for higher yields and the exploration of alternative synthetic routes. Furthermore, the synthesis of a library of related derivatives by varying the substitution pattern on the aromatic ring could lead to the discovery of novel compounds with enhanced properties.
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(PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. ResearchGate. [Link]
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